2-{3-[(2-methoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-{3-[(2-methoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C23H20N4O2S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.13069707 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Tautomerism
The cyclocondensation of similar triazolopyrimidine compounds with hydroxylamine or hydrazine leads to the synthesis of novel isoxazolo and pyrazolo triazolopyrimidines, showcasing the compound's role in creating new chemical structures with potential pharmacological applications (Desenko et al., 1998). Another study demonstrates the impact of substituent bulkiness on the tautomeric equilibrium of dihydro-1,2,4-triazolo[1,5-a]pyrimidines, indicating the importance of steric effects in chemical reactions and molecular stability (Desenko et al., 1993).
Antimicrobial and Herbicidal Activities
Research into thieno and furopyrimidine derivatives has revealed their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Hossain & Bhuiyan, 2009). Additionally, the synthesis of dimethoxyphenoxyphenoxypyrimidines has shown significant herbicidal activity, underscoring the potential of such compounds in agricultural chemistry (Nezu et al., 1996).
Pharmacological and Other Applications
The synthesis of novel pyrimidine derivatives incorporating the phenylsulfonyl moiety has been explored for their analgesic and anti-inflammatory activities, revealing the therapeutic potential of such compounds (Shaaban et al., 2008). Furthermore, the rearrangement of thiazolopyrimidines into triazolopyrimidines under specific conditions has been studied, highlighting the versatility of these compounds in synthetic organic chemistry (Lashmanova et al., 2019).
Properties
IUPAC Name |
4-[3-[(2-methoxyphenoxy)methyl]phenyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-14-15(2)30-23-20(14)22-25-21(26-27(22)13-24-23)17-8-6-7-16(11-17)12-29-19-10-5-4-9-18(19)28-3/h4-11,13H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCVRZKSZHDPRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=CC=C5OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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